molecular formula C19H18ClN3O2 B2579875 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941934-86-7

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2579875
CAS No.: 941934-86-7
M. Wt: 355.82
InChI Key: YUXJHFACPRBDAJ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrazinone class, characterized by a six-membered heterocyclic core containing two nitrogen atoms and a ketone group. Its structure includes a 4-chlorophenylmethyl substituent at position 1 and a 2-methoxyphenylmethylamino group at position 3. These substituents influence its physicochemical properties and biological interactions, particularly through hydrophobic (chlorophenyl) and hydrogen-bonding (methoxy and amino) motifs.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-25-17-5-3-2-4-15(17)12-22-18-19(24)23(11-10-21-18)13-14-6-8-16(20)9-7-14/h2-11H,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXJHFACPRBDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, using large-scale reactors, and employing continuous flow techniques for efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzyl compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

1-(3-Chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one (G194-0467)
  • Structural Differences : The chlorophenyl group is substituted with a methyl group at the 3-position, introducing steric bulk.
  • Physicochemical Properties :
    • Molecular Weight: 355.82 vs. ~340–355 (estimated for the target compound).
    • logP: 3.15, indicating moderate lipophilicity.
    • Polar Surface Area (PSA): 42.93 Ų, suggesting moderate solubility .
  • Impact : The methyl group may enhance metabolic stability but reduce solubility compared to the unsubstituted 4-chlorophenyl analog.
1-(3-Fluoro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
  • Structural Differences : Fluorine replaces chlorine, and a methyl group is added at the 4-position.
  • Physicochemical Properties :
    • Molecular Weight: 339.36 (lower due to fluorine’s atomic weight).
    • Fluorine’s electronegativity may improve binding affinity via dipole interactions .
1-(2-Methoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
  • Structural Differences: Sulfanyl (S-) replaces the amino group, and the phenyl substituent varies.
  • Physicochemical Properties :
    • Molecular Weight: 338.42 (lower due to sulfur substitution).
    • The sulfanyl group may reduce hydrogen-bonding capacity but increase lipophilicity .

Core Structure Modifications

Pyrazoline Derivatives (e.g., 5-(4-Chlorophenyl)-1,3-diphenyl-2-pyrazoline)
  • Structural Differences: Pyrazoline core (five-membered ring with two adjacent nitrogens) vs. dihydropyrazinone.
  • Physicochemical Properties: logP: 11.12 (extremely lipophilic due to aromatic substituents). Reduced solubility compared to dihydropyrazinones, limiting bioavailability .
Imidazo[1,2-b]pyridazine Derivatives (e.g., 3-Chlorophenyl-substituted analogs)
  • Structural Differences : Fused bicyclic core with an imidazole ring.
  • Biological Activity :
    • Higher molecular weights (~395–412) correlate with enhanced potency (* activity rating in assays).
    • Chlorophenyl and methoxyphenyl groups synergize for target binding .

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Weight logP PSA (Ų) Key Features
Target Compound (Estimated) ~355 ~3.2 ~43 Balanced lipophilicity/solubility
G194-0467 355.82 3.15 42.93 Methyl enhances stability
3-Fluoro-4-methylphenyl analog 339.36 N/A N/A Fluorine improves metabolic resistance
Pyrazoline derivative ~300–350 11.12 N/A High lipophilicity, low solubility
Imidazo[1,2-b]pyridazine analog 411.9 N/A N/A High potency, complex core

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a synthetic derivative belonging to the class of dihydropyrazinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H22ClN3OC_{22}H_{22}ClN_3O. Its structure features a dihydropyrazinone core substituted with a chlorobenzyl and methoxyphenyl groups, which may influence its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of dihydropyrazinones have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that a related compound effectively reduced the viability of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antimicrobial Activity

Dihydropyrazinones are also noted for their antimicrobial properties. The target compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth. In vitro tests revealed that it exhibits bacteriostatic effects against both Gram-positive and Gram-negative bacteria, potentially through the disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines' production. In animal models, it has been shown to reduce inflammation markers significantly, suggesting a mechanism that involves the modulation of immune responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It likely affects pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins within cells can disrupt normal cellular functions leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Anticancer Study : A study involving a series of dihydropyrazinone derivatives identified that those with halogenated phenyl groups exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that structural modifications significantly impact anticancer efficacy .
  • Antimicrobial Testing : In a comparative study, the compound was tested against standard antibiotics and showed superior activity against resistant strains of Staphylococcus aureus. This highlights its potential as an alternative treatment option in antibiotic-resistant infections .
  • Inflammation Model : An animal model assessing the anti-inflammatory effects demonstrated that treatment with the compound resulted in a marked decrease in paw edema compared to control groups, indicating effective modulation of inflammatory responses .

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